molecular formula C13H7ClF3NOS B1620985 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde CAS No. 264924-39-2

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B1620985
CAS No.: 264924-39-2
M. Wt: 317.71 g/mol
InChI Key: BTPJWXKAPZVNAA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde (CAS: 406927-80-8) is a pyridine-based compound featuring three key substituents:

  • A trifluoromethyl (CF₃) group at position 5, enhancing lipophilicity and metabolic stability.
  • An aldehyde group at position 2, enabling reactivity in condensation or nucleophilic addition reactions.

Synonyms and Identification: The compound is listed under multiple synonyms, including 3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbaldehyde and ZINC04289303 . Its InChIKey (WSKKSNHVFSBNIO-UHFFFAOYSA-N) aids in unambiguous identification.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NOS/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)6-18-11(12)7-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPJWXKAPZVNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381890
Record name 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264924-39-2
Record name 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorothiophenol with 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction between 4-chlorothiophenol and 3,5-bis(trifluoromethyl)pyridine-2-carbaldehyde under controlled conditions to optimize yield and purity.

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for various chemical transformations, including oxidation and reduction reactions.
Reaction TypeDescription
OxidationCan be oxidized to form sulfoxides or sulfones.
ReductionThe aldehyde group can be converted to an alcohol.
SubstitutionThe chlorophenylthio group can undergo nucleophilic substitution reactions.

Biology

  • Biological Activity Studies: Research indicates potential biological activities related to trifluoromethylpyridine derivatives. Studies are ongoing to explore interactions with biomolecules, which may lead to insights into their mechanism of action.

Medicine

  • Drug Development: The compound is being investigated as a lead compound for the development of new pharmaceuticals. Its structure suggests potential efficacy against various biological targets due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (chlorophenylthio) groups.

Case Study 1: Agrochemical Applications

Research has shown that trifluoromethylpyridine derivatives, including this compound, are effective in crop protection against pests. Field studies demonstrated significant improvements in pest resistance when applied as part of agrochemical formulations.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial properties of several trifluoromethylpyridine derivatives, including 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde. Results indicated that this compound exhibited notable activity against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

2-Chloro-5-(5-[(4-chlorophenyl)thio]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)pyridine
  • Core Structure : Combines a pyridine ring with a 1,2,4-triazole ring.
  • Substituents :
    • Retains the 4-chlorophenylthio and trifluoromethyl groups.
    • Introduces a chlorine atom on the pyridine ring and a 3-(trifluoromethyl)phenyl group on the triazole.
  • Safety data (GHS) indicate stringent handling requirements, suggesting higher toxicity compared to the aldehyde-containing target compound .
3-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid
  • Core Structure : Benzoic acid backbone.
  • Substituents :
    • 4-Ethoxyphenylsulfamoyl group replaces the chlorophenylthio motif.
    • Carboxylic acid group instead of an aldehyde.
  • Implications :
    • The sulfonamide group may improve water solubility, contrasting with the hydrophobic thioether in the target compound.
    • Carboxylic acid functionality enables salt formation, altering pharmacokinetics .
5-(4-Chlorophenyl)-2,3-diphenylthiophene (Triarathene)
  • Core Structure : Thiophene ring.
  • Substituents :
    • 4-Chlorophenyl and diphenyl groups.
  • Implications :
    • The thiophene core offers π-conjugation differences compared to pyridine, affecting electronic properties and binding interactions.
    • Registered as a pesticide, highlighting the role of chlorophenyl groups in agrochemical activity .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Pyridine 4-Chlorophenylthio, CF₃, aldehyde Aldehyde, thioether, CF₃ Agrochemical/pharma intermediate
2-Chloro-5-(triazole-pyridine analog) Pyridine + Triazole 4-Chlorophenylthio, CF₃, chlorine Chloro, triazole, CF₃ Pesticide (high toxicity)
3-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid Benzoic acid 4-Ethoxyphenylsulfamoyl Sulfonamide, carboxylic acid Pharmaceutical candidate
Triarathene Thiophene 4-Chlorophenyl, diphenyl Chloro, aromatic rings Pesticide

Functional Group Impact on Properties

  • Aldehyde vs. Carboxylic Acid : The aldehyde in the target compound offers reactivity for Schiff base formation, whereas carboxylic acids (e.g., in Analog B) enable salt formation and improved solubility.
  • Thioether vs. Sulfonamide : The thioether group enhances hydrophobicity, while sulfonamides (Analog B) balance solubility and hydrogen-bonding capacity.
  • CF₃ Group : Universally present in agrochemicals for metabolic stability; its placement on pyridine (target) vs. triazole (Analog A) affects electronic distribution.

Biological Activity

3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde (CAS No. 264924-39-2) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chlorophenylthio group, a trifluoromethyl group, and a pyridine carbaldehyde moiety. This article explores its biological activity, including its potential therapeutic applications and interactions with various biological systems.

The compound has the following characteristics:

  • Molecular Formula : C13H7ClF3NOS
  • Molecular Weight : 317.71 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbaldehyde

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, thiazole derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, suggesting that the trifluoromethyl and chlorophenylthio substituents may enhance biological activity through specific interactions with cellular targets .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Induction of Apoptosis : The presence of the chlorophenylthio group may facilitate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Anticancer Screening : A study evaluated the anticancer activity of various pyridine derivatives, including those containing sulfanyl groups. The results indicated that specific substitutions, such as the trifluoromethyl group in the pyridine ring, significantly enhanced cytotoxicity against human cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research on related compounds has demonstrated that the presence of electronegative groups like chlorine and fluorine can increase lipophilicity and improve cellular uptake, thus enhancing overall biological efficacy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityReference
3-(Phenylthio)-5-(trifluoromethyl)pyridine-2-carbaldehydeLacks chlorineLower cytotoxicity
3-[(4-Methylphenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehydeMethyl instead of chlorineModerate activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde
Reactant of Route 2
3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde

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